molecular formula C21H19N5O2 B2942766 N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-08-5

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2942766
CAS No.: 852440-08-5
M. Wt: 373.416
InChI Key: JMNINQIVIAUFMC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of phenylhydrazine with ethyl acetoacetate to form the pyrazolopyrimidine scaffold, followed by subsequent functionalization to introduce the ethylphenyl and acetamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazolopyrimidine core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has shown potential as a biological probe in studying enzyme mechanisms and cellular processes. Its ability to interact with various biomolecules makes it a valuable tool in biological research.

Medicine: This compound has been investigated for its therapeutic properties, including its potential as an anti-inflammatory, antiviral, and anticancer agent. Its interaction with specific molecular targets can lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in material science and engineering.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another class of compounds with similar pharmacological properties.

Uniqueness: N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable candidate for further research and development.

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Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-15-8-10-16(11-9-15)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNINQIVIAUFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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